molecular formula C12H12ClNO4 B8455940 4-Cyclopropylcarbonylamino-5-chloro-2-methoxybenzoic acid

4-Cyclopropylcarbonylamino-5-chloro-2-methoxybenzoic acid

Cat. No. B8455940
M. Wt: 269.68 g/mol
InChI Key: LQEGHCMSGQDOQG-UHFFFAOYSA-N
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Patent
US05686482

Procedure details

A 2.0 g portion of 4-cyclopropylcarbonylamino-5-chloro-2-methoxybenzoic acid and 856 mg of potassium hydroxide were dissolved in 30 ml of methanol, and 600 mg of 10% palladium-carbon powder was added, followed by stirring at room temperature for 9 hours in an atmosphere of hydrogen. The reaction solution was filtered, and the filtrate was concentrated under a reduced pressure, diluted with 1N hydrochloric acid aqueous solution and then extracted with chloroform. The organic layer was washed with water and saturated brine in that order and dried over anhydrous sodium sulfate. Then, the solvent was evaporated under a reduced pressure and the resulting residue was washed with diethyl ether to give 1.60 g of 4-cyclopropylcarbonylamino-2-methoxybenzoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
856 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
600 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]([NH:6][C:7]2[C:15](Cl)=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[C:9]([O:17][CH3:18])[CH:8]=2)=[O:5])[CH2:3][CH2:2]1.[OH-].[K+].[H][H]>CO.[C].[Pd]>[CH:1]1([C:4]([NH:6][C:7]2[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[C:9]([O:17][CH3:18])[CH:8]=2)=[O:5])[CH2:3][CH2:2]1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C(=O)NC1=CC(=C(C(=O)O)C=C1Cl)OC
Name
Quantity
856 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
palladium-carbon
Quantity
600 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under a reduced pressure
ADDITION
Type
ADDITION
Details
diluted with 1N hydrochloric acid aqueous solution
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The organic layer was washed with water and saturated brine in that order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Then, the solvent was evaporated under a reduced pressure
WASH
Type
WASH
Details
the resulting residue was washed with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C(=O)NC1=CC(=C(C(=O)O)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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